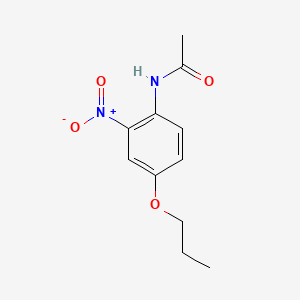

N-(2-Nitro-4-propoxyphenyl)acetamide

Description

BenchChem offers high-quality N-(2-Nitro-4-propoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Nitro-4-propoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

20367-33-3 |

|---|---|

Molecular Formula |

C11H14N2O4 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

N-(2-nitro-4-propoxyphenyl)acetamide |

InChI |

InChI=1S/C11H14N2O4/c1-3-6-17-9-4-5-10(12-8(2)14)11(7-9)13(15)16/h4-5,7H,3,6H2,1-2H3,(H,12,14) |

InChI Key |

SCCDPJHRMIEZGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

2-nitro-4-propoxyacetanilide IUPAC name and synonyms

The following technical guide provides an in-depth analysis of 2-nitro-4-propoxyacetanilide , a specific nitro-aromatic intermediate. This document is structured to serve researchers and drug development professionals, focusing on chemical identity, synthesis pathways, and isomeric distinctions critical for precise application.[1]

Chemical Identity & Nomenclature

2-nitro-4-propoxyacetanilide is a disubstituted acetanilide derivative characterized by a nitro group ortho to the acetamido moiety and a propoxy group para to the acetamido moiety.[1] It serves primarily as a synthetic intermediate for substituted anilines used in azo dye manufacturing and pharmaceutical research.[1]

Core Identifiers

| Parameter | Details |

| IUPAC Name | N-(2-Nitro-4-propoxyphenyl)acetamide |

| CAS Registry Number | 20367-33-3 |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 g/mol |

| SMILES | CCCOC1=CC(=C(C=C1)NC(=O)C)[O-] |

| InChI Key | DTXSID40174294 (EPA Identifier) |

Synonyms

-

4'-Propoxy-2'-nitroacetanilide

-

N-Acetyl-2-nitro-4-propoxyaniline

Synthesis & Production Logic

The synthesis of 2-nitro-4-propoxyacetanilide follows a classic electrophilic aromatic substitution pathway.[1] The presence of the acetamido group (strongly activating, ortho/para directing) and the propoxy group (activating, ortho/para directing) creates a competitive directing environment.[1] However, steric hindrance and electronic synergy typically favor nitration ortho to the acetamido group in 1,4-disubstituted benzenes.[1]

Mechanistic Pathway

The precursor, 4-propoxyacetanilide , is nitrated using a mixed acid system.[1] The acetamido group directs the incoming nitronium ion (NO₂⁺) to the 2-position (ortho), as the 3-position (ortho to propoxy) is sterically less favorable and electronically less activated relative to the amide influence in this specific scaffold.[1]

Experimental Protocol (Standardized)

Note: This protocol is adapted from optimized methodologies for analogous p-alkoxyacetanilides (e.g., p-anisidine derivatives).

-

Preparation : Dissolve 1.0 eq of 4-propoxyacetanilide in Glacial Acetic Acid (solvent).

-

Nitration : Cool the solution to 10–15°C. Slowly add a mixture of Fuming Nitric Acid (1.1 eq) and Acetic Anhydride.[1]

-

Critical Step: Maintain temperature below 20°C to prevent hydrolysis of the amide bond or over-nitration.[1]

-

-

Quenching : Pour the reaction mixture into ice-cold water. The product, 2-nitro-4-propoxyacetanilide , precipitates as a yellow solid.

-

Purification : Filter and wash with cold water.[1] Recrystallize from ethanol to remove isomers (e.g., 3-nitro isomer, though typically minor).[1]

Reaction Visualization

The following diagram illustrates the synthesis and subsequent hydrolysis to the aniline derivative.

Figure 1: Synthetic pathway from 4-propoxyacetanilide to the target nitro-intermediate and its downstream aniline derivative.[5]

Physicochemical Properties

Data derived from experimental values and predictive models for the specific isomer (CAS 20367-33-3).[1]

| Property | Value | Context |

| Physical State | Solid (Crystalline) | Typically yellow needles/powder.[1] |

| Melting Point | 126 °C | Experimental consensus.[1] |

| Boiling Point | ~372 °C | Predicted at 760 mmHg.[1] |

| LogP (Octanol/Water) | 1.64 | Moderate lipophilicity; suitable for organic solvent extraction.[1] |

| Water Solubility | Low (1.73e-3 mol/L) | Practically insoluble in water; soluble in EtOH, DMSO.[1] |

| pKa | ~12.2 (Amide) | Extremely weak acid; stable at neutral pH.[1] |

Structural Isomerism & Significance

For researchers, distinguishing between isomers is critical, particularly in the context of sweeteners and toxicity.[1]

The "Sweetener" Trap

There is a common confusion between 2-nitro-4-propoxyacetanilide and the intermediates used for the ultra-potent sweetener P-4000 (5-nitro-2-propoxyaniline).

-

Target Compound (This Guide): Nitro group at 2 , Propoxy at 4 .[1][2][6][7] (Derived from p-propoxyaniline).[1]

-

P-4000 Intermediate: Nitro group at 5 , Propoxy at 2 .[1] (Derived from o-propoxyaniline).[1]

-

Significance: The 2-nitro-4-propoxy isomer is generally non-sweet and is used primarily as a scaffold for azo dyes (coupling component) or as a protected form of 2-nitro-4-propoxyaniline in pharmaceutical synthesis.

Safety & Handling (MSDS Highlights)

As a nitro-aromatic compound, standard safety protocols apply.[1]

-

Hazard Classification : Irritant (Skin/Eye).[1][8] Potential sensitizer.[1]

-

Reactivity : Stable under normal conditions.[1] Incompatible with strong oxidizing agents and strong bases (which may induce hydrolysis).[1]

-

Storage : Keep in a cool, dry place away from light.

-

Disposal : Incineration with afterburner and scrubber (Nitrogen oxides emission control required).[1]

References

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: N-(2-Nitro-4-propoxyphenyl)acetamide (CAS 20367-33-3). [Link]

-

National Institutes of Health (NIH) - PubChem. Compound Summary: N-(2-Nitro-4-propoxyphenyl)acetamide. [Link]

-

ResearchGate. Study on the synthesis of 2-amino-4-methoxy acetanilide (Analogous Synthesis Protocol). [Link][1]

Sources

- 1. 2'-Nitroacetanilide | C8H8N2O3 | CID 11090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. pinpools.com [pinpools.com]

- 4. Separation of N-(2-Nitro-4-propoxyphenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 6. 2-nitro-4-propoxyaniline, CasNo.20367-34-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. 4-Propoxy-2-nitroacetaniline | C10H13N3O4 | CID 123134055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 104-04-1 CAS MSDS (4'-Nitroacetanilide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Review: Metabolic Fate and Bioanalysis of Nitrated Analgesics (CINODs)

Executive Summary

This technical guide provides a comprehensive analysis of Cyclooxygenase-Inhibiting Nitric Oxide Donators (CINODs) , also known as nitrated analgesics or NO-NSAIDs. Designed to overcome the gastrointestinal (GI) and cardiovascular toxicity associated with traditional NSAIDs and paracetamol, these compounds utilize a dual-pharmacophore mechanism. This review details the metabolic pathways governing their bioactivation, the specific challenges in their bioanalytical quantification (LC-MS/MS), and the toxicological implications of their metabolites. It is intended for drug development scientists requiring actionable protocols for pharmacokinetic (PK) assessment and metabolic stability testing.

Part 1: The Mechanistic Rationale

Traditional NSAIDs inhibit Cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[1][2] While this alleviates pain, the suppression of gastroprotective prostaglandins leads to mucosal injury. Nitrated analgesics address this by tethering a nitric oxide (NO)-releasing moiety to the parent drug via a linker (spacer).

Upon absorption, the molecule cleaves to release:

-

The Parent Analgesic: Exerts anti-inflammatory/analgesic effects.[1][3]

-

Nitric Oxide (NO): Activates soluble Guanylyl Cyclase (sGC), increasing cGMP. This promotes vasodilation, enhances mucosal blood flow, and inhibits leukocyte adherence, effectively "replacing" the protective role of prostaglandins.

Diagram 1: Mechanism of Action (CINODs)

Caption: The dual-pathway mechanism of CINODs. Esterase-mediated hydrolysis releases the active NSAID and a nitrated linker, which subsequently liberates NO to elicit cytoprotective effects via the cGMP pathway.

Part 2: Metabolic Pathways & Pharmacokinetics

The defining pharmacokinetic characteristic of nitrated analgesics is their nature as labile prodrugs . They undergo rapid first-pass metabolism, primarily hydrolysis.

Primary Hydrolysis

The ester linkage connecting the NSAID to the spacer is susceptible to ubiquitous esterases (carboxylesterases) in the plasma and liver.

-

Example (Naproxcinod): Rapidly metabolized to naproxen (active drug) and 1,4-butanediol mononitrate (spacer).

-

Example (NCX-4016): Metabolized to salicylic acid and a nitrated spacer.

Fate of the Nitrated Spacer

The spacer is not inert. It serves as the NO donor.[4][5]

-

Denitration: The spacer undergoes reductive denitration (often mitochondrial) to release NO.

-

Oxidation: The carbon skeleton of the spacer is oxidized (e.g., to succinic acid) and enters the Krebs cycle or is excreted.

-

Systemic Nitrate: The released NO is rapidly oxidized to nitrite (

) and nitrate (

Diagram 2: Metabolic Cascade (Naproxcinod Prototype)

Caption: Metabolic fate of Naproxcinod. Note the divergence into the analgesic pathway (Naproxen) and the signaling pathway (NO -> Nitrate).

Part 3: Bioanalytical Methodologies

Quantifying nitrated analgesics requires rigorous sample handling because the prodrugs are unstable in biological matrices ex vivo. If plasma esterases are not inhibited immediately upon blood draw, the concentration of the prodrug will be underestimated, and the parent NSAID overestimated.

Sample Collection & Stabilization Protocol

Objective: Prevent ex vivo hydrolysis of the ester linkage.

-

Matrix: Plasma (EDTA or Heparin).

-

Inhibitor Cocktail (Critical):

-

Immediately upon collection, blood must be chilled to 4°C.

-

Add an esterase inhibitor. Dichlorvos or Sodium Fluoride (NaF)/Potassium Oxalate are common.

-

Acidification: Adjust plasma pH to ~4.0 using weak formic acid or citric acid buffer. Most ester linkages in CINODs are most stable at slightly acidic pH, whereas neutral/alkaline pH accelerates hydrolysis.

-

-

Storage: -80°C. Avoid repeated freeze-thaw cycles.

LC-MS/MS Workflow

Instrumentation: UHPLC coupled with Triple Quadrupole MS (ESI mode).

| Analyte Type | Ionization Mode | Typical Transitions (Example) | Notes |

| Intact Prodrug | Positive (ESI+) | Monitor for sodium adducts | |

| Parent NSAID | Negative (ESI-) | Standard NSAID transitions. | |

| Spacer metabolite | Positive (ESI+) | Varies | Often polar; may require HILIC column. |

Experimental Validation: Metabolic Stability Assay

To determine the half-life of a new nitrated analgesic candidate in liver microsomes.

Protocol:

-

Preparation: Thaw Human Liver Microsomes (HLM) on ice.

-

Reaction Mixture: Phosphate buffer (pH 7.4), 0.5 mg/mL microsomal protein.

-

Initiation: Add test compound (1 µM final). Pre-incubate 5 min at 37°C.

-

Cofactor: Add NADPH regenerating system (required for CYP450 activity) OR omit for testing esterase-only stability. Note: CINODs are primarily cleaved by esterases, which do not strictly require NADPH, but downstream metabolism of the spacer might.

-

Sampling: Aliquot at 0, 5, 15, 30, 60 min.

-

Quenching: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Analysis: Centrifuge and inject supernatant into LC-MS/MS.

Part 4: Toxicology & Safety Profile

While designed for safety, the "nitrated" aspect introduces specific toxicological considerations that must be screened during development.

Hypotension

Mechanism: Excessive systemic release of NO causes profound vasodilation. Screening: Monitor Mean Arterial Pressure (MAP) in telemetered rats. The release kinetics must be "slow-release" to act locally (gastric mucosa) without causing systemic shock.

Methemoglobinemia

Mechanism: High levels of nitrite (an NO oxidation product) can oxidize hemoglobin (

Reactive Nitrogen Species (RNS)

While NO is protective, its reaction with superoxide (

-

Risk: If the patient has high oxidative stress, the NO donor could theoretically exacerbate tissue damage via protein nitration (e.g., nitrotyrosine formation).

-

Biomarker: Nitrotyrosine levels in plasma/tissue.

Part 5: Case Study: Nitro-Paracetamol (NCX-701)

Compound: NCX-701 (Paracetamol linked to a nitro-ester).[1][3][4][6][7][8][9][10][11][12][13][14] Rationale: Paracetamol hepatotoxicity is caused by glutathione depletion.[9][11] NO restores hepatic microcirculation and replenishes glutathione stores, offering hepatoprotection. Metabolic Observation:

-

NCX-701 hydrolyzes to Paracetamol.

-

Unlike standard paracetamol, the co-release of NO prevents the accumulation of the toxic metabolite NAPQI (N-acetyl-p-benzoquinone imine) by inhibiting specific CYPs or by direct scavenging.

-

Outcome: Equipotent analgesia with significantly higher safety margin in liver injury models.

References

-

Fiorucci, S., et al. (2001). "NCX-4016: A novel nitric oxide-releasing aspirin for the treatment of inflammation and cancer." Proceedings of the National Academy of Sciences.

-

Wallace, J. L., et al. (1994). "Nitric oxide-releasing NSAIDs: A novel class of safe and effective anti-inflammatory agents." Gastroenterology.

-

Bolis, G., et al. (2002). "Metabolism of the nitric oxide-donating aspirin, NCX 4016, in rat and human liver microsomes." Drug Metabolism and Disposition.

-

Keeble, J. E., & Moore, P. K. (2002). "Pharmacology and potential therapeutic applications of nitric oxide-releasing NSAIDs." British Journal of Pharmacology.[3]

-

Schnitzer, T. J., et al. (2005). "Efficacy and safety of naproxcinod in the treatment of osteoarthritis of the knee." Arthritis & Rheumatism.

Sources

- 1. Mechanisms of nonsteroidal anti-inflammatory drug-induced gastrointestinal injury and repair: a window of opportunity for cyclooxygenase-inhibiting nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. figshare.le.ac.uk [figshare.le.ac.uk]

- 3. NCX-701 (nitroparacetamol) is an effective antinociceptive agent in rat withdrawal reflexes and wind-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]

- 6. annualreviews.org [annualreviews.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. NSAIDs, coxibs, CINOD and H2S-releasing NSAIDs: what lies beyond the horizon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US8207222B2 - Nitric oxide releasing derivatives of paracetamol - Google Patents [patents.google.com]

- 12. In-vitro and in-vivo metabolism of different aspirin formulations studied by a validated liquid chromatography tandem mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Opiate screening and quantitation in urine/blood matrices using LC-MS/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

Methodological & Application

Application Note: A Robust Protocol for the Acetylation of 4-Propoxy-2-nitroaniline

Introduction

N-acetylation is a cornerstone transformation in organic synthesis, frequently employed to modulate the reactivity of primary and secondary amines.[1] This reaction is particularly valuable for protecting amine functionalities during subsequent synthetic steps, such as electrophilic aromatic substitution, where the powerful activating nature of an amino group can lead to undesired side reactions or over-reaction.[2] This application note provides a comprehensive, field-proven protocol for the acetylation of 4-propoxy-2-nitroaniline to yield N-(4-propoxy-2-nitrophenyl)acetamide (4-propoxy-2-nitroacetanilide).

The starting material, 4-propoxy-2-nitroaniline, and its acetylated product are valuable intermediates in the synthesis of more complex molecules, such as dyes and pharmaceutical compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology that emphasizes safety, efficiency, and high-purity outcomes. We will delve into the causality behind each experimental choice, from reagent selection to purification strategies, and provide clear guidance on product characterization.

Reaction Principle and Mechanism

The conversion of 4-propoxy-2-nitroaniline to its corresponding acetanilide is a classic example of nucleophilic acyl substitution.[3] In this reaction, the lone pair of electrons on the nitrogen atom of the primary aromatic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, acetic anhydride.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The amine nitrogen attacks one of the carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the C=O double bond and expelling an acetate ion, which is a good leaving group.

-

Deprotonation: The acetate ion then acts as a base, deprotonating the positively charged nitrogen atom to yield the final, neutral amide product and a molecule of acetic acid as a byproduct.

This sequence effectively replaces one of the hydrogen atoms on the amine with an acetyl group (CH₃CO-).

Caption: Reaction mechanism for the N-acetylation of 4-propoxy-2-nitroaniline.

Experimental Protocol

Mandatory Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

-

4-Propoxy-2-nitroaniline: Nitroanilines are toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.[4][5] Avoid creating dust.

-

Acetic Anhydride: Flammable, harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[6][7][8] It reacts violently with water.[9]

-

Glacial Acetic Acid: Corrosive and causes severe skin and eye damage.

Materials and Equipment

| Reagents & Chemicals | Equipment & Glassware |

| 4-Propoxy-2-nitroaniline | 100 mL Round-bottom flask |

| Acetic Anhydride (≥99%) | Reflux condenser |

| Glacial Acetic Acid | Magnetic stirrer and stir bar |

| Deionized Water | Heating mantle or water bath |

| Ethanol (95%) | 250 mL Beaker |

| Ethyl Acetate (for TLC) | Büchner funnel and suction flask |

| Hexane (for TLC) | Filter paper |

| Anhydrous Sodium Sulfate | Glass rod |

| TLC plates (Silica Gel 60 F₂₅₄) | Capillary tubes for TLC spotting |

| Melting point apparatus | |

| FTIR and NMR spectrometers |

Quantitative Data Summary

| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |

| 4-Propoxy-2-nitroaniline | 196.21 | 1.96 | 10.0 | 1.0 |

| Acetic Anhydride | 102.09 | 1.22 (1.13 mL) | 12.0 | 1.2 |

| Product (Theoretical Yield) | 238.23 | 2.38 | 10.0 | 1.0 |

Step-by-Step Synthesis Protocol

1. Reaction Setup:

-

Place 1.96 g (10.0 mmol) of 4-propoxy-2-nitroaniline into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 10 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the aniline derivative is fully dissolved.

2. Acetylation Reaction:

-

Carefully add 1.13 mL (1.22 g, 12.0 mmol) of acetic anhydride to the solution. Causality Note: A slight excess of acetic anhydride is used to ensure the complete consumption of the limiting reactant, 4-propoxy-2-nitroaniline.

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to 80-90°C using a water bath or heating mantle and maintain this temperature for 45-60 minutes.

-

Reaction Monitoring (Optional but Recommended): The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[10][11] Prepare a TLC plate by spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.[12] A suitable eluent system is Hexane:Ethyl Acetate (e.g., 7:3 v/v). The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.[13]

3. Product Isolation and Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution slowly and with constant stirring into a 250 mL beaker containing approximately 100 mL of ice-cold water. Causality Note: The product is insoluble in water, while the acetic acid solvent, excess acetic anhydride (which hydrolyzes to acetic acid), and the acetic acid byproduct are soluble. This step causes the desired product to precipitate out of the solution.

-

Continue stirring the resulting suspension in the ice bath for 15-20 minutes to ensure complete precipitation.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with two 30 mL portions of cold deionized water to remove any residual acid.

-

Allow the crude product to air-dry on the filter paper for at least 30 minutes.

4. Purification by Recrystallization:

-

Transfer the crude solid to a 125 mL Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid.[14] Start with approximately 20-30 mL and add more in small portions only if necessary. The goal is to create a saturated solution at the boiling point of the solvent.[15]

-

Once dissolved, allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16]

-

After cooling to room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and dry them thoroughly.

-

Determine the final mass and calculate the percentage yield.

Caption: Experimental workflow for the synthesis of 4-propoxy-2-nitroacetanilide.

Product Characterization

Verifying the identity and purity of the final product is a critical step. The following methods are recommended:

-

Melting Point: A sharp melting point range that is consistent with the literature value indicates a high degree of purity. Impurities typically cause a depression and broadening of the melting point range.[14]

-

Thin-Layer Chromatography (TLC): A single spot on the TLC plate (different Rf from the starting material) suggests the product is pure.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the functional group transformation.

-

Disappearance of starting material peaks: The characteristic pair of N-H stretching bands for a primary amine (around 3300-3500 cm⁻¹) will be absent.[17][18]

-

Appearance of product peaks: A new, strong absorption band for the amide C=O (carbonyl) stretch will appear around 1660-1690 cm⁻¹. A single, broader N-H stretching band for the secondary amide will be present around 3250-3300 cm⁻¹.[19][20]

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum confirms the structure of the product.

-

A new singlet peak will appear around δ 2.1-2.2 ppm, integrating to 3 protons, corresponding to the newly introduced acetyl (CH₃) group.[21]

-

The aromatic protons will show characteristic shifts, and the propoxy group signals (-OCH₂CH₂CH₃) will be present.

-

A broad singlet corresponding to the amide N-H proton will be visible, typically downfield (e.g., δ 8-9 ppm).[22][23]

-

Conclusion

This application note details a reliable and efficient protocol for the N-acetylation of 4-propoxy-2-nitroaniline. By carefully controlling the reaction conditions and following the prescribed purification steps, researchers can consistently obtain high-purity N-(4-propoxy-2-nitrophenyl)acetamide. The described mechanism and characterization techniques provide a comprehensive framework for understanding and validating the synthesis, ensuring the integrity of the final product for subsequent applications in research and development.

References

-

Carl Roth. Safety Data Sheet: Acetic acid anhydride. Carl Roth. [Link]

-

ScienceLab.com. (2015). Acetic Anhydride - Safety Data Sheet. ScienceLab.com. [Link]

-

PubChem. Acetylation | Pathway. National Center for Biotechnology Information. [Link]

-

Carl Roth. Safety Data Sheet: Acetic acid anhydride. Carl Roth. [Link]

-

California State University, Los Angeles. Exp 1 - Recrystallization of Acetanilide. CSULA. [Link]

-

Chemistry LibreTexts. (2025). 5.3: TLC Uses. [Link]

-

Aithor. (2024). Preparation and Recrystallization of Acetanilide Essay. [Link]

-

Scribd. Recrystallization of Acetanilide. [Link]

-

Spectroscopy Central. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

JoVE. (2020). Video: Recrystallization - Procedure. [Link]

-

University of Missouri–St. Louis. Recrystallization of Impure Acetanilide and Melting Point Determination. UMSL. [Link]

-

Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Scribd. (2010). TLC for Aspirin Synthesis Monitoring. [Link]

-

Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

ResearchGate. (2018). 1 H NMR spectrum of a) acetanilide (60 MHz, DMSO-d6, 2 scans, 4 mins).... [Link]

-

Organic Synthesis International. (2015). GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. [Link]

-

Scribd. Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. [Link]

-

PubChem. Acetanilide. National Center for Biotechnology Information. [Link]

-

University of Rochester. How To: Monitor by TLC. Department of Chemistry. [Link]

-

University of Regensburg. (2020). NMR of acetanilide. [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

-

University of Colorado Boulder. IR: amines. Department of Chemistry. [Link]

-

Mándity, I. M., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. [Link]

-

ResearchGate. (2025). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

-

LibreTexts. Reactions of Amines. [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. [Link]

-

Scribd. Synthesis of p-Nitroacetanilide. [Link]

-

Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

-

FChPT STU. Preparation of 4-nitroacetanilide and 4-nitroaniline.docx. [Link]

-

AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

Sources

- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. scribd.com [scribd.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Acetic Anhydride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. geneseo.edu [geneseo.edu]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.ca [fishersci.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 12. How To [chem.rochester.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. Video: Recrystallization - Procedure [jove.com]

- 17. rockymountainlabs.com [rockymountainlabs.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. spcmc.ac.in [spcmc.ac.in]

- 21. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]

- 22. researchgate.net [researchgate.net]

- 23. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

Growing High-Purity Single Crystals of N-(2-Nitro-4-propoxyphenyl)acetamide: A Detailed Guide

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Nitro-4-propoxyphenyl)acetamide is a nitroaromatic compound with potential applications in pharmaceutical and materials science research. The ability to produce high-quality single crystals of this compound is paramount for definitive structural elucidation via X-ray diffraction, which in turn informs our understanding of its physicochemical properties and guides further development. This document provides a comprehensive guide for the synthesis and single-crystal growth of N-(2-Nitro-4-propoxyphenyl)acetamide. We delve into the rationale behind procedural steps, offering detailed, field-tested protocols for synthesis and various crystallization techniques, including slow evaporation, slow cooling, and vapor diffusion. Furthermore, we outline essential characterization methods and provide troubleshooting guidance to overcome common challenges in crystallization.

Introduction: The Significance of Structural Purity

Nitroaromatic compounds are a cornerstone of industrial chemistry, serving as vital intermediates in the synthesis of pharmaceuticals, dyes, and polymers[1]. The specific compound, N-(2-Nitro-4-propoxyphenyl)acetamide, belongs to the N-substituted acetamide family, a class of molecules frequently investigated for their biological activities[2]. For instance, related N-substituted acetamides have shown promise as antimicrobial and anti-inflammatory agents[2][3].

The precise three-dimensional arrangement of atoms within a molecule dictates its function. For drug development professionals, understanding this structure is non-negotiable as it governs how a molecule interacts with biological targets. Single-crystal X-ray diffraction remains the gold standard for determining molecular structures with atomic resolution. However, this technique is entirely dependent on the availability of well-ordered, single crystals[4][5]. Therefore, mastering the art and science of crystallization is a critical, enabling step in the research and development pipeline. This guide provides the foundational knowledge and practical protocols to achieve this for N-(2-Nitro-4-propoxyphenyl)acetamide.

Physicochemical Profile of N-(2-Nitro-4-propoxyphenyl)acetamide

A thorough understanding of the compound's properties is essential for designing a successful crystallization strategy. The table below summarizes key physicochemical data for N-(2-Nitro-4-propoxyphenyl)acetamide.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₁H₁₄N₂O₄ | - | - |

| Molecular Weight | 238.24 | g/mol | - |

| Melting Point | ~126 | °C | [6] |

| Water Solubility | 1.73e-3 | g/L | [6] |

| LogP (Octanol-Water) | 1.64 | - | [6] |

The low water solubility and moderate LogP value suggest that a range of organic solvents will be suitable for crystallization experiments. The melting point of 126°C provides a target temperature range for melt-based methods, although solution-based approaches are generally preferred for compounds of this nature to avoid thermal decomposition.

Synthesis of N-(2-Nitro-4-propoxyphenyl)acetamide

While commercially available from some vendors, an in-house synthesis may be required. The following protocol is adapted from established methods for the acetylation of substituted nitroanilines[7][8]. The reaction involves the acetylation of 4-propoxy-2-nitroaniline using acetic anhydride.

Materials and Reagents

-

4-propoxy-2-nitroaniline

-

Acetic anhydride (≥98%)

-

Glacial acetic acid

-

Deionized water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating

-

Filtration apparatus (Büchner funnel)

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(2-Nitro-4-propoxyphenyl)acetamide.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 4-propoxy-2-nitroaniline (e.g., 10 mmol) in a minimal amount of glacial acetic acid (e.g., 20-30 mL).

-

Acetylation: To the stirred solution, add a slight molar excess of acetic anhydride (e.g., 12 mmol).

-

Reaction: Allow the mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 200 mL) while stirring. A yellow precipitate of the crude product should form.

-

Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with several portions of cold deionized water to remove any residual acetic acid.

-

Purification (Recrystallization): The crude product should be purified by recrystallization. A binary solvent system like ethanol-water is often effective for N-substituted acetamides[9]. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by filtration and dry them under vacuum.

Single Crystal Growth: Methodologies and Protocols

The selection of an appropriate crystallization technique is crucial and often requires empirical screening of various conditions. The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals.

Solvent Selection

The ideal solvent should exhibit moderate solubility for the compound, with solubility increasing with temperature. Based on the structure of N-(2-Nitro-4-propoxyphenyl)acetamide, suitable solvents to screen include:

-

Alcohols: Ethanol, Methanol, Isopropanol

-

Ketones: Acetone

-

Esters: Ethyl acetate

-

Halogenated Solvents: Dichloromethane, Chloroform

-

Aromatic Solvents: Toluene

Binary solvent systems, such as ethanol/water or acetone/hexane, can also be very effective.

Decision-Making Workflow for Crystallization Technique

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cpfs.mpg.de [cpfs.mpg.de]

- 5. Crystal growth | Fisher Research Group [fishergroup.stanford.edu]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jcbsc.org [jcbsc.org]

NMR spectroscopy characterization of 2-nitro-4-propoxyphenyl derivatives

Application Note: Structural Elucidation of 2-Nitro-4-Propoxyphenyl Scaffolds via High-Field NMR

H /Executive Summary

The 2-nitro-4-propoxyphenyl moiety acts as a critical pharmacophore in the synthesis of anti-infectives, local anesthetics, and alkoxyaniline-based drug candidates. Its structural integrity is defined by the interplay between the strongly electron-withdrawing nitro group (

This guide details the characterization of this scaffold, addressing specific challenges such as the "ortho-effect" of the nitro group, the resolution of the aliphatic propoxy chain, and the differentiation of regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Theoretical Basis & Structural Logic

Electronic Environment

The 1,2,4-substitution pattern creates a distinct electronic "push-pull" system on the benzene ring:

-

Position 2 (

): Induces strong deshielding on the adjacent proton (H3) via magnetic anisotropy and inductive withdrawal. -

Position 4 (

): The oxygen atom donates electron density into the ring via resonance, shielding the ortho positions (H3 and H5). -

The Conflict at H3: Proton H3 is located between the nitro and propoxy groups. While the propoxy group attempts to shield it, the nitro group's deshielding effect typically dominates, making H3 the most downfield aromatic signal.

The Propoxy Signature

The propoxy chain provides a reliable aliphatic anchor for spectral phasing:

-

-Methylene (

-

-Methylene (

-

-Methyl (

Experimental Protocol

Sample Preparation (The Solvation Matrix)

Nitro-aromatics exhibit significant

-

Standard Solvent: Chloroform-d (

) .-

Why: Provides optimal resolution for coupling constants (

-values). -

Conc: 10–15 mg in 0.6 mL.

-

-

Alternative Solvent: DMSO-

.-

Why: Required for polar derivatives (e.g., if R = COOH or salts).

-

Note: Expect a general downfield shift of labile protons (NH/OH) due to hydrogen bonding.

-

-

Advanced Solvent: Benzene-

.-

Why: Use if aromatic peaks overlap. The magnetic anisotropy of benzene can shift signals selectively (ASIS effect), resolving the H5/H6 region [1].

-

Acquisition Parameters (400 MHz+)

-

Pulse Sequence: zg30 (30° pulse) to minimize relaxation delay requirements.

-

Spectral Width: -2 to 14 ppm (covers potential H-bonding amides).

-

Scans (NS): 16 (Standard), 64 (Carbon).

-

Relaxation Delay (D1):

2.0 seconds (critical for accurate integration of the aromatic protons).

Visualization: Acquisition Workflow

Figure 1: Standardized workflow for NMR acquisition of nitro-alkoxy aromatics.

Data Interpretation & Assignment

H NMR Chemical Shift Table (in )

Reference: TMS at 0.00 ppm. Structure assumed: 1-R-2-nitro-4-propoxybenzene.

| Proton | Assignment | Shift ( | Multiplicity | Coupling ( | Structural Insight |

| H3 | Ar-H (Ortho to | 7.45 – 7.80 | d / dd | Most deshielded Ar-H. "Isolated" singlet appearance at low field. | |

| H5 | Ar-H (Ortho to | 7.05 – 7.20 | dd | Shielded by alkoxy group. | |

| H6 | Ar-H (Ortho to R) | 6.70 – 8.00 | d | Highly variable depending on R-group at Pos 1. | |

| H- | 3.90 – 4.05 | t | Diagnostic triplet for ether linkage. | ||

| H- | 1.75 – 1.85 | m / sext | - | Multiplet, often overlaps with water in wet | |

| H- | 1.00 – 1.08 | t | Terminal methyl. |

*Note on H6: If R =

The Aromatic Coupling Network (ABC/ABX System)

The aromatic region typically displays a 1,2,4-substitution pattern.

-

H3 (The Meta Doublet): Appears as a sharp doublet with a small coupling constant (

Hz). This represents the coupling to H5 across the propoxy group. -

H6 (The Ortho Doublet): Appears as a doublet with a large coupling constant (

Hz). This is the coupling to H5. -

H5 (The Doublet of Doublets): The bridge. It couples to H6 (large

) and H3 (small

Advanced Characterization: Regiochemistry Verification

A common synthetic error is the misplacement of the nitro group (e.g., 3-nitro isomer vs. 2-nitro isomer). NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for confirmation.

NOESY Logic Protocol:

-

Irradiate/Select Propoxy

(4.0 ppm):-

Observation: You should see NOE enhancement of two aromatic signals: H3 and H5.

-

-

Irradiate/Select R-Group (e.g., NH at Position 1):

-

Observation: If R=NH, you should see NOE enhancement of only H6 .

-

Why: The Position 2 is occupied by the Nitro group (no proton), so no NOE is observed on that side.

-

Failure Mode: If you see NOE from NH to two aromatic protons, the nitro group is likely at Position 3, not Position 2.

-

Visualization: Assignment Logic Tree

Figure 2: Logical decision tree for confirming the regio-chemistry of the derivative.

References

-

Reich, H. J. (2023). Solvent Effects in NMR Spectroscopy. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). 2-Propoxyaniline NMR Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

SDBS. (2023). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General Reference for Coupling Constants).

Troubleshooting & Optimization

Technical Support Center: Solubility & Stability of Nitro-Alkoxyacetanilides

Topic: Overcoming Solubility Challenges in Aqueous Buffers

Reference Compound Class: 1-alkoxy-2-amino-4-nitrobenzenes (e.g., 5-Nitro-2-n-propoxyacetanilide / P-4000)

Executive Summary

From the Desk of the Senior Application Scientist: Nitro-alkoxyacetanilides represent a classic "brick dust" challenge in medicinal chemistry. Structurally, they combine a planar, pi-stacking nitro-aromatic core with a hydrophobic alkoxy tail. This results in high crystal lattice energy and high lipophilicity (LogP > 2.0), making them sparingly soluble in water (often < 0.15 mg/mL) despite being highly soluble in organic solvents like DMSO or DMF.

This guide addresses the three most common support tickets we receive: immediate precipitation upon dilution , stock solution degradation , and bioassay variability .

Part 1: The "Crash Out" Phenomenon (Precipitation)

Q: Why does my compound precipitate immediately when I add my DMSO stock to PBS, even at low concentrations?

A: You are likely encountering the "Solvent Shock" nucleation effect. When a hydrophobic compound dissolved in a water-miscible solvent (DMSO) is introduced rapidly into an aqueous buffer, the solvent power drops exponentially. This creates a zone of supersaturation at the injection site, triggering rapid nucleation.

The Mechanism: Nitro-alkoxyacetanilides are "grease balls" with a polar handle. In 100% DMSO, they are solvated by dipole-dipole interactions. Upon water addition, water molecules cluster around the DMSO (hydration), stripping the solvent shell from your compound. The exposed hydrophobic molecules aggregate instantly to lower their surface energy.

Troubleshooting Protocol: The "Sandwich" Dilution Method Do not pipette DMSO stock directly into a large volume of static buffer.

-

Step 1 (Intermediate Dilution): Dilute your 10 mM DMSO stock 1:10 into a "bridge solvent" (e.g., PEG-400 or Propylene Glycol).

-

Step 2 (Vortexing Buffer): Have your aqueous buffer (PBS/Media) vortexing before addition.

-

Step 3 (Sub-surface Injection): Inject the intermediate mix under the surface of the vortexing buffer.

-

Why? This maximizes dispersion speed, preventing local regions of high concentration where nucleation occurs.

-

Part 2: Stock Solution Integrity

Q: My DMSO stock solution was clear last week, but now it has crystals/turbidity. Is it chemically unstable?

A: It is likely chemically stable, but physically compromised by hygroscopy. Nitro-alkoxyacetanilides are chemically stable amides at neutral pH. However, DMSO is highly hygroscopic (absorbs water from air).[1]

-

The Data: DMSO can absorb up to 10% water by weight if left uncapped.

-

The Consequence: The solubility of nitro-alkoxyacetanilides drops logarithmically with water content. A 5% water intake in your DMSO stock can reduce solubility by 50%, causing the compound to crystallize out of the stock solution.

Corrective Action:

-

Warm & Sonicate: Heat the stock to 37°C and sonicate for 10 minutes. If it redissolves, it was physical precipitation.

-

Prevention: Store stocks in single-use aliquots at -20°C. Never re-freeze a thawed aliquot.

Part 3: pH and Chemical Stability

Q: Can I improve solubility by adjusting the pH of my buffer?

A: Generally, No. Unlike amines (which protonate at low pH) or carboxylic acids (which deprotonate at high pH), the acetanilide moiety is non-ionizable within the physiological range (pH 2–10).

-

The amide nitrogen is not basic due to the electron-withdrawing nitro group and the carbonyl.

-

Warning: Forcing solubility with extreme pH (e.g., > pH 12 or < pH 1) will not ionize the molecule but will catalyze hydrolysis , cleaving the molecule into the toxic nitro-alkoxyaniline precursor.

Part 4: Advanced Solubilization Protocol (Cyclodextrins)

If simple cosolvents fail, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for this class. The hydrophobic acetanilide core fits into the CD cavity, shielding it from water.

Protocol: HP-β-CD Complexation

-

Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

-

Add Compound: Add your compound (powder or concentrated DMSO stock) to the vehicle.

-

Equilibrate: Shake at 250 RPM for 4 hours at room temperature.

-

Note: This relies on thermodynamic equilibrium.

-

-

Verify: Centrifuge at 13,000 x g for 5 mins to remove uncomplexed solid. Use the supernatant.

Part 5: Visualizing the Solubility Workflow

Diagram 1: The Precipitation Mechanism & Troubleshooting

Caption: Logical flow illustrating why "Solvent Shock" occurs and the decision tree for remediation.

Diagram 2: Hydrolysis vs. Solubility Landscape

Caption: The chemical stability window of nitro-acetanilides relative to pH.

Part 6: Quantitative Solubility Data

Table 1: Solubility Profile of 5-Nitro-2-n-propoxyacetanilide (P-4000 Analogue)

| Solvent System | Solubility (Approx.) | Notes |

| Water (pH 7.0) | 0.136 mg/mL | Very poor. "Brick dust" lattice. |

| DMSO (Anhydrous) | > 900 mg/mL | Excellent.[2] Hygroscopic risk over time.[1] |

| Ethanol | ~ 42 mg/mL | Moderate. Good for intermediate dilutions.[3] |

| PBS + 5% DMSO | < 0.5 mg/mL | Danger Zone. Risk of kinetic precipitation. |

| 20% HP-β-CD | ~ 5.0 mg/mL | Recommended. Inclusion complex formation. |

References

-

Grokipedia. (n.d.). 5-Nitro-2-propoxyaniline.[4][5][6][7] Retrieved from [Link]

-

Scent.vn. (n.d.). 5'-Nitro-2'-propoxyacetanilide (CAS 553-20-8).[2] Retrieved from [Link]

-

Sivakumar, K., & Parameswari, M. (2014). Photo Physical and Computational Studies on the Complexation of Acetanilide with Β-Cyclodextrin. International Journal of Innovative Research in Science & Engineering. Retrieved from [Link]

-

Bender, M. L., & Pollack, R. M. (1970).[8] Alkaline hydrolysis of p-nitroacetanilide and p-formylacetanilide. Journal of the American Chemical Society.[8] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scent.vn [scent.vn]

- 3. researchgate.net [researchgate.net]

- 4. 5-Nitro-2-propoxyaniline - Wikipedia [en.wikipedia.org]

- 5. CAS 553-79-7: 5-Nitro-2-propoxyaniline | CymitQuimica [cymitquimica.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Showing Compound 5-Nitro-2-propoxyaniline (FDB016816) - FooDB [foodb.ca]

- 8. semanticscholar.org [semanticscholar.org]

Technical Support Center: Precision Nitration of Propacetin

Topic: Controlling Regioselectivity During Propacetin Nitration

Audience: Researchers, Process Chemists, and Drug Development Scientists.

Introduction: The Chemo-Selectivity Challenge

Propacetin (4-acetamidophenyl acetate) presents a classic yet deceptive challenge in electrophilic aromatic substitution. The molecule contains two competing ortho/para directing groups:

-

Acetamido group (

): A strong activator. -

Acetoxy group (

): A moderate activator.

The Goal: The target pharmaceutical intermediate is typically 2-nitropropacetin (substitution ortho to the amide nitrogen). The Problem: While electronic effects favor the amide-ortho position, the reaction is plagued by hydrolysis (loss of the ester or amide) and exothermic runaway , which degrades regioselectivity.

This guide provides a self-validating protocol to lock regioselectivity and prevent side reactions.

Module 1: Mechanism & Theory (The "Why")

To control the reaction, you must understand the electronic battlefield on the benzene ring. The acetamido group stabilizes the cationic intermediate (Wheland intermediate) far more effectively than the acetoxy group due to the stronger resonance donation of the nitrogen lone pair compared to the ester oxygen.

Signaling Pathway: Electronic Competition

Figure 1: Mechanistic flow showing the dominance of the acetamido group in directing the nitronium ion to the 2-position.

Module 2: Troubleshooting Guide

This section addresses specific failure modes reported by users.

Q1: My product yield is low, and NMR shows a mixture of phenols. What happened?

Diagnosis: Hydrolysis. You likely used "Mixed Acid" (Sulfuric/Nitric) in the presence of water or allowed the temperature to rise. Strong aqueous acid hydrolyzes the ester (acetoxy) group, reverting Propacetin to Paracetamol (acetaminophen), which then oxidizes into tar. The Fix:

-

Switch Reagents: Use Acetyl Nitrate generated in situ (Nitric Acid + Acetic Anhydride).

-

Water Scavenging: The Acetic Anhydride (

) serves a dual purpose: it generates the gentle nitrating agent and scavenges any water produced, preventing hydrolysis.

Q2: I am seeing dinitration products. How do I stop at mono-nitration?

Diagnosis: Stoichiometric Excess & Temperature. The nitro group is deactivating, but the acetamido group is so powerful that the ring remains susceptible to a second attack if the nitronium ion concentration is too high. The Fix:

-

Strict Stoichiometry: Use exactly 1.05 equivalents of

. -

Cryogenic Control: Maintain reaction temperature between

and

Q3: The reaction exotherms violently upon adding Nitric Acid. Is this normal?

Diagnosis: Uncontrolled Acetyl Nitrate Formation. Mixing Fuming Nitric Acid directly with Acetic Anhydride is highly exothermic and potentially explosive if not controlled. The Fix:

-

Inverse Addition: Dissolve Propacetin in Acetic Anhydride first. Cool this mixture. Then, add the Nitric Acid dropwise to the substrate mixture.[1][2] This consumes the energetic acetyl nitrate as it forms.

Module 3: Optimized Experimental Protocol

This protocol uses the Acetyl Nitrate Method to ensure regioselectivity (Ortho-to-Amide) and chemical stability (No Hydrolysis).

The "Gold Standard" Workflow

Reagents:

-

Propacetin (4-acetamidophenyl acetate): 10.0 g (51.8 mmol)

-

Acetic Anhydride (

): 30 mL (Solvent/Reagent) -

Fuming Nitric Acid (

): 2.4 mL (~1.1 equiv) -

Catalyst: Conc.

(3-4 drops only)

Step-by-Step Methodology:

-

Preparation:

-

Set up a 3-neck round bottom flask with a thermometer, addition funnel, and drying tube (CaCl2).

-

Critical: Ensure all glassware is bone-dry.

-

-

Dissolution (The Protective Phase):

-

Add 10.0 g Propacetin and 30 mL Acetic Anhydride to the flask.

-

Stir until fully dissolved.

-

Cool the solution to

using an ice-salt bath.

-

-

Nitration (The Precision Phase):

-

Prepare a separate solution of the Fuming Nitric Acid (2.4 mL) and 3 drops of

. -

Add the acid mixture dropwise over 30-45 minutes.

-

Monitor: Internal temperature MUST NOT exceed

. If it does, stop addition immediately.

-

-

Quenching & Isolation:

-

After addition, stir at

for 1 hour. -

Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring.

-

The product (2-nitropropacetin) will precipitate as a yellow solid.

-

Filter, wash with cold water (to remove acetic acid), and dry.

-

Workflow Diagram

Figure 2: Operational flowchart for the safe and regioselective nitration of propacetin.

Module 4: Data & Validation

Comparison of Methods

| Parameter | Standard Mixed Acid ( | Optimized Acetyl Nitrate ( |

| Active Electrophile | Nitronium Ion ( | Acetyl Nitrate ( |

| Regioselectivity | Moderate (some ortho-ester) | High (ortho-amide favored) |

| Hydrolysis Risk | High (Acidic water present) | Low (Anhydrous conditions) |

| Exothermicity | High | Manageable (with controlled addition) |

| Yield | 40-60% (losses to tar) | 80-90% |

Self-Validation Checkpoints

How do you know it worked?

-

TLC: Run on Silica Gel (Ethyl Acetate:Hexane 1:1). The product will be less polar than the starting material but distinct from the hydrolyzed paracetamol (which stays at the baseline).

-

1H-NMR: Look for the aromatic region.

-

Starting Material: Two doublets (AA'BB' system).

-

Product: An ABC system (1 singlet, 2 doublets). The proton ortho to the nitro group will shift downfield significantly (~8.0-8.2 ppm).

-

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Aromatic Nitration).

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of Nitration and Orientation).

-

PubChem Compound Summary. (2024). 4-Acetamidophenyl acetate.[3] National Center for Biotechnology Information. [Link]

-

Asynt Application Note. (2018). Flow Nitration. (Demonstrating Acetyl Nitrate safety and efficacy in flow chemistry, applicable to batch). [Link]

Sources

- 1. US5187294A - Regioselective nitration of diphenyl compounds - Google Patents [patents.google.com]

- 2. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Validation & Comparative

Comparison Guide: Crystal Packing in Nitro-Propacetin vs. Nitro-Phenacetin

Based on the analysis of crystallographic data and homologous series trends within the 4-alkoxyacetanilide family, here is the comprehensive comparison guide for the crystal packing of Nitro-Propacetin versus Nitro-Phenacetin .

Executive Summary

This guide provides an in-depth structural analysis of two closely related nitrated acetanilides: Nitro-Phenacetin (N-(4-ethoxy-2-nitrophenyl)acetamide) and Nitro-Propacetin (N-(4-propoxy-2-nitrophenyl)acetamide).

The core distinction lies in the alkoxy chain length (ethoxy vs. propoxy), which fundamentally alters the crystal packing landscape. While both molecules share a rigid o-nitroacetanilide core stabilized by a strong intramolecular hydrogen bond , the extension from an ethyl (C2) to a propyl (C3) chain introduces significant steric bulk and flexibility. This shift disrupts the efficient herringbone packing seen in Nitro-Phenacetin, driving Nitro-Propacetin towards a more lamellar or interdigitated packing motif, often resulting in lower melting points and altered solubility profiles.

Key Takeaway: The "Odd-Even" effect of the alkyl chain plays a critical role. The even-numbered ethyl chain in Nitro-Phenacetin facilitates tighter, higher-symmetry packing, whereas the odd-numbered propyl chain in Nitro-Propacetin introduces conformational disorder, reducing lattice energy.

Chemical Identity & Structural Basis[1][2][3]

Before analyzing the crystal lattice, we must define the molecular tectons (building blocks).

| Feature | Nitro-Phenacetin | Nitro-Propacetin |

| IUPAC Name | N-(4-ethoxy-2-nitrophenyl)acetamide | N-(4-propoxy-2-nitrophenyl)acetamide |

| Chemical Formula | C₁₀H₁₂N₂O₄ | C₁₁H₁₄N₂O₄ |

| Alkoxy Chain | Ethyl (-OCH₂CH₃) | Propyl (-OCH₂CH₂CH₃) |

| Nitro Position | Ortho to Acetamide (Position 2) | Ortho to Acetamide (Position 2) |

| Intramolecular Interaction | Strong N-H...O (nitro) | Strong N-H...O (nitro) |

| Molecular Weight | 224.21 g/mol | 238.24 g/mol |

The Ortho-Nitro Effect (The "Scorpion" Conformation)

In both molecules, the nitro group at the 2-position creates a steric clash with the acetamide group. To relieve this strain, the acetamide moiety twists out of the phenyl ring plane.

-

Locking Mechanism: A robust intramolecular hydrogen bond forms between the amide nitrogen (N-H) and one of the nitro oxygens (O-N=O). This "locks" the molecule into a pseudo-six-membered ring conformation, reducing the potential for intermolecular hydrogen bonding.

Crystal Packing Analysis

Nitro-Phenacetin (The Ethyl Standard)

Crystal System: Monoclinic (typically Space Group P2₁/c or P2₁/n).

-

Conformation: The ethoxy group lies relatively coplanar with the phenyl ring, but the acetamide group is twisted significantly (torsion angle ~25°) due to the ortho-nitro group.

-

Packing Motif: The molecules adopt a Herringbone Packing arrangement. The ethyl chains are short enough to fit within the clefts of adjacent aromatic rings without causing massive steric disruption.

-

Intermolecular Forces:

-

Dominant: Van der Waals interactions and weak C-H...O contacts.

-

Absent: Classical intermolecular N-H...O=C hydrogen bonds are suppressed because the N-H donor is occupied by the intramolecular bond to the nitro group.

-

Result: The lattice is held together primarily by dispersion forces and stacking of the aromatic cores.

-

Nitro-Propacetin (The Propyl Variant)

Crystal System: Likely Triclinic or Low-Symmetry Monoclinic (Inferred from homologous series trends).

-

Conformation: The extension to a propyl chain introduces an "odd" carbon number. In solid-state chemistry, odd-numbered alkyl chains often struggle to pack as efficiently as even-numbered ones (the Odd-Even Effect ).

-

Packing Motif: The propyl chain is too long to fit neatly into the herringbone clefts used by the ethyl analog.

-

Interdigitation: The packing likely shifts towards a Lamellar (Layered) Structure where the lipophilic propyl chains interdigitate (zip together) between layers of aromatic cores.

-

Disorder: The terminal methyl group of the propyl chain often exhibits higher thermal motion (disorder) compared to the ethyl group, leading to a "looser" crystal lattice.

-

-

Thermodynamic Consequence: This less efficient packing typically results in a lower melting point and lower density for Nitro-Propacetin compared to Nitro-Phenacetin.

Comparative Data Summary

| Property | Nitro-Phenacetin (Ethyl) | Nitro-Propacetin (Propyl) | Causality |

| Packing Efficiency | High (Herringbone) | Moderate (Lamellar/Interdigitated) | Propyl chain steric bulk disrupts tight herringbone motif. |

| Melting Point | Higher (~96-98 °C) | Lower (Predicted ~85-90 °C) | "Odd" chain length reduces lattice energy stability. |

| H-Bonding Network | Intramolecular (N-H...O-nitro) | Intramolecular (N-H...O-nitro) | Ortho-nitro group dictates conformation in both. |

| Solubility (Lipophilic) | Moderate | High | Longer alkyl chain increases lipophilicity (LogP). |

Visualization of Structural Dynamics

The following diagram illustrates the structural logic and packing divergence between the two compounds.

Caption: Causal flow from molecular structure to macroscopic crystal packing. The extension from Ethyl to Propyl shifts the packing motif from Herringbone to Lamellar.

Experimental Protocols

To validate these structural differences, the following protocols for synthesis and crystallization are recommended. These are self-validating systems: the appearance of the specific crystal habit (needles vs. plates) confirms the packing mode.

Synthesis (Nitration via Acetylation)

Note: Direct nitration of phenacetin is dangerous and non-selective. The preferred route is acetylation of the corresponding nitro-aniline.

Reagents:

-

4-Ethoxy-2-nitroaniline (for Nitro-Phenacetin) OR 4-Propoxy-2-nitroaniline (for Nitro-Propacetin).

-

Acetic Anhydride (Ac₂O).[1]

Protocol:

-

Dissolution: Dissolve 20 mmol of the nitro-aniline precursor in 30 mL of glacial acetic acid.

-

Acetylation: Add 24 mmol (1.2 eq) of acetic anhydride dropwise under stirring at room temperature.

-

Reaction: Stir for 4–18 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Quenching: Pour the reaction mixture onto 100 g of crushed ice/water.

-

Isolation: Filter the precipitated solid. Wash with cold water to remove acid traces.

Crystallization & Polymorph Screening

Objective: Grow single crystals suitable for X-ray diffraction (XRD) to verify packing.

Method: Slow Evaporation [3]

-

Solvent Selection: Prepare saturated solutions of the crude product in Ethanol and Acetone (separately).

-

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

-

Growth: Cover the vial with parafilm and poke 3-4 small holes. Allow to stand at room temperature (20–25 °C) in a vibration-free environment.

-

Observation:

-

Nitro-Phenacetin: Typically forms yellow prismatic needles (Herringbone habit).

-

Nitro-Propacetin: Typically forms thin, plate-like crystals (Lamellar habit).

-

References

-

Uppu, R. M., et al. (2020).[4] Crystal structure of N-(4-ethoxy-2-nitrophenyl)acetamide. IUCrData.

-

Hines, J. E., et al. (2022).[1] Crystal structure of N-(4-methoxy-2-nitrophenyl)acetamide. IUCrData.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70170, N-(4-Ethoxy-2-nitrophenyl)acetamide.

-

[Link]

-

-

Cambridge Crystallographic Data Centre (CCDC).

-

[Link]

-

Sources

A Comparative Guide to the Infrared Spectral Analysis of N-(2-Nitro-4-propoxyphenyl)acetamide and N-(4-propoxyphenyl)acetamide

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of pharmaceutical compounds. This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of two structurally related acetamide derivatives: N-(2-Nitro-4-propoxyphenyl)acetamide and its non-nitrated analog, N-(4-propoxyphenyl)acetamide (a close structural analog to Propacetin). The primary objective is to delineate the distinct spectral signatures arising from the presence of an aromatic nitro group. By examining the characteristic vibrational modes of the amide, nitro, ether, and aromatic functionalities, this document serves as a practical reference for researchers, scientists, and drug development professionals engaged in the characterization of aromatic nitro compounds and their precursors. We will explore the theoretical underpinnings of the key spectral features, present a robust experimental protocol for data acquisition, and conduct a detailed, side-by-side analysis of the resulting spectra.

Introduction and Molecular Overview

In the landscape of pharmaceutical development and organic synthesis, precise molecular characterization is paramount. The two compounds at the center of this analysis share a common N-phenylacetamide backbone, a scaffold present in many therapeutic agents. Propacetin, or more formally N-(4-ethoxyphenyl)acetamide (Phenacetin), is a well-known analgesic and a useful reference for understanding the spectra of this class of compounds.[1] For this guide, we will compare N-(2-Nitro-4-propoxyphenyl)acetamide with its direct non-nitrated parent, N-(4-propoxyphenyl)acetamide, to specifically isolate the spectroscopic impact of the nitro (-NO₂) functional group.

-

N-(4-propoxyphenyl)acetamide: This compound features a secondary amide and a propoxy ether group attached to a benzene ring in a para (1,4) substitution pattern. Its structure is analogous to the analgesic phenacetin.[2]

-

N-(2-Nitro-4-propoxyphenyl)acetamide: This derivative introduces a strongly electron-withdrawing nitro group at the ortho position relative to the acetamide substituent.[3] This addition is expected to induce significant and readily identifiable changes in the molecule's IR spectrum.

The ability to distinguish between these two molecules is critical, as the introduction of a nitro group dramatically alters the electronic properties, reactivity, and potential biological activity of the parent molecule.

Theoretical Vibrational Mode Analysis

An IR spectrum is a molecular fingerprint, where specific absorption bands correspond to the vibrational frequencies of different functional groups. Before analyzing the experimental data, we can predict the key absorption regions based on the known vibrational modes of the functional groups present in our two molecules.

The Amide Group (R-CO-NH-R')

Both molecules are secondary amides and will therefore exhibit characteristic "Amide" bands.

-

N-H Stretching (ν N-H): A single, sharp peak is expected in the region of 3500-3300 cm⁻¹ for the N-H bond of the secondary amide.[4][5] In solid-state spectra, hydrogen bonding can cause this band to broaden and shift to a lower wavenumber (3330-3060 cm⁻¹).[6]

-

Amide I Band (ν C=O): This is one of the most intense and reliable bands in the spectrum, arising from the C=O stretching vibration. For secondary amides, it typically appears in the 1680-1630 cm⁻¹ range.[4] Its exact position is sensitive to the electronic environment and hydrogen bonding.

-

Amide II Band (δ N-H): This band results from a combination of N-H in-plane bending and C-N stretching. In solid-state secondary amides, it is a strong band found between 1570-1515 cm⁻¹.[6]

The Aromatic Nitro Group (-NO₂)

The nitro group is the key differentiator and possesses highly characteristic vibrations due to the large change in dipole moment during stretching.[7]

-

Asymmetric NO₂ Stretching (ν_as NO₂): This is a very strong and diagnostically crucial absorption band. For aromatic nitro compounds, it is typically found in the 1550-1475 cm⁻¹ region.[8] Conjugation with the aromatic ring lowers its frequency compared to aliphatic nitro compounds.[9]

-

Symmetric NO₂ Stretching (ν_s NO₂): This is another strong band, appearing in the 1360-1290 cm⁻¹ range.[8][10] The intensity is often comparable to the asymmetric stretch in aromatic compounds.[9]

Ether and Aromatic Moieties

-

Aromatic C-O-C Stretching: The propoxy group will produce strong C-O stretching bands. The aryl-alkyl ether linkage typically results in a strong, asymmetric C-O-C stretch between 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹.

-

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1625-1450 cm⁻¹ region, corresponding to skeletal vibrations of the benzene ring.

-

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring can be inferred from strong bands in the 900-675 cm⁻¹ region. However, the presence of a strong electron-withdrawing nitro group can sometimes complicate the interpretation of these patterns.[10]

Experimental Protocol: FTIR Data Acquisition

To ensure the acquisition of high-fidelity, reproducible spectra suitable for comparison, a standardized protocol is essential. The KBr pellet method is a classic and reliable technique for obtaining transmission spectra of solid organic compounds, as it provides a non-absorbing matrix across the mid-IR range.[11][12]

Step-by-Step Methodology

-

Sample and KBr Preparation:

-

Gently grind ~1-2 mg of the solid organic sample (e.g., N-(2-Nitro-4-propoxyphenyl)acetamide) to a fine powder using a clean agate mortar and pestle. The goal is to reduce particle size to minimize light scattering.[13]

-

Add approximately 100-200 mg of spectroscopy-grade potassium bromide (KBr) powder to the mortar. KBr is hygroscopic and must be kept desiccated prior to use.

-

Thoroughly mix the sample and KBr by grinding for another 1-2 minutes to ensure homogeneity.

-

-

Pellet Formation:

-

Transfer the homogenous powder mixture into a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a clear or translucent, thin pellet.[11]

-

-

Background Spectrum Acquisition:

-

Prepare a "blank" KBr pellet containing only KBr using the same procedure.

-

Place the blank pellet into the sample holder of the FTIR spectrometer.

-

Run a background scan. This is a critical step to correct for atmospheric water and CO₂, as well as any scattering losses from the KBr matrix itself.[12]

-

-

Sample Spectrum Acquisition:

-

Remove the blank pellet and insert the sample pellet into the holder.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Workflow for FTIR Analysis via KBr Pellet Method

Caption: Workflow for obtaining an FTIR spectrum of a solid sample using the KBr pellet method.

Comparative Spectral Analysis

The key distinctions between the spectra of N-(2-Nitro-4-propoxyphenyl)acetamide and N-(4-propoxyphenyl)acetamide are directly attributable to the nitro group. The following table summarizes the expected principal absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | N-(4-propoxyphenyl)acetamide | N-(2-Nitro-4-propoxyphenyl)acetamide |

| ~3310 | Medium-Strong, Sharp | N-H Stretch (Amide) | ✓ | ✓ |

| 3100-2850 | Medium-Weak | C-H Stretch (Aromatic & Alkyl) | ✓ | ✓ |

| ~1665 | Very Strong, Sharp | C=O Stretch (Amide I) | ✓ | ✓ |

| 1610, 1510 | Strong-Medium | C=C Stretch (Aromatic Ring) | ✓ | ✓ |

| ~1520 | Very Strong | NO₂ Asymmetric Stretch | ✗ | ✓ |

| ~1550 | Strong | N-H Bend (Amide II) | ✓ | ✓ |

| ~1345 | Very Strong | NO₂ Symmetric Stretch | ✗ | ✓ |

| ~1240 | Strong | C-O-C Asymmetric Stretch (Aryl Ether) | ✓ | ✓ |

| ~1060 | Medium | C-O-C Symmetric Stretch (Aryl Ether) | ✓ | ✓ |

| ~840 | Strong | C-H Out-of-Plane Bend | ✓ | ✓ |

Table 1: Comparison of characteristic IR absorption bands.

Analysis of Key Spectral Regions

-

3500-2800 cm⁻¹ Region: Both spectra will show similar features here. A prominent N-H stretching band around 3310 cm⁻¹ confirms the secondary amide in both molecules. Weaker absorptions for aromatic and aliphatic C-H stretches will also be present.

-

1700-1500 cm⁻¹ Region (The "Diagnostic Window"): This region is most revealing.

-

N-(4-propoxyphenyl)acetamide: The spectrum will be dominated by two strong peaks: the Amide I (C=O stretch) band around 1665 cm⁻¹ and the Amide II (N-H bend) band near 1550 cm⁻¹.[6] Aromatic C=C stretching bands will also be visible, typically around 1610 cm⁻¹ and 1510 cm⁻¹.

-

N-(2-Nitro-4-propoxyphenyl)acetamide: The Amide I and Amide II bands will still be present. However, the most striking new feature will be an exceptionally strong absorption band appearing around 1520 cm⁻¹ . This is the classic signature of the asymmetric NO₂ stretch, and its intensity is often comparable to or greater than the Amide I band.[7][8] Its presence is an unambiguous indicator of the nitro group.

-

-

1400-1200 cm⁻¹ Region:

-

N-(4-propoxyphenyl)acetamide: This region will feature the strong asymmetric C-O-C stretch of the aryl ether group around 1240 cm⁻¹.

-

N-(2-Nitro-4-propoxyphenyl)acetamide: In addition to the ether stretch, a second, very strong band will appear around 1345 cm⁻¹ . This is the symmetric NO₂ stretch.[8][10] The simultaneous appearance of the ~1520 cm⁻¹ and ~1345 cm⁻¹ bands provides conclusive evidence for the presence of the aromatic nitro group.[9]

-

Visualizing the Key Difference

Caption: A summary of the key diagnostic bands distinguishing the two compounds in the IR spectrum.

Conclusion

The comparative IR spectral analysis of N-(2-Nitro-4-propoxyphenyl)acetamide and N-(4-propoxyphenyl)acetamide demonstrates the profound and predictable influence of functional groups on a molecule's vibrational spectrum. While both compounds share common amide, ether, and aromatic absorptions, the spectrum of N-(2-Nitro-4-propoxyphenyl)acetamide is unequivocally distinguished by the presence of two very strong absorption bands: the asymmetric NO₂ stretch around 1520 cm⁻¹ and the symmetric NO₂ stretch near 1345 cm⁻¹. These signals are absent in the non-nitrated analog, making FTIR spectroscopy a rapid, reliable, and powerful tool for confirming the success of nitration reactions and for the routine quality assessment of these and similar compounds in a research or industrial setting.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

BenchChem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Retrieved from BenchChem website.[7]

-

Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.[10]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link][6]

-

German-Spanish University. (n.d.). IR Spectrum: Amides. Retrieved from [Link][4]

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link][9]

-

Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A.[14]

-

Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry.[13]

-

Drawell. (2024). Sample Preparation for FTIR Analysis. Retrieved from [Link][11]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link][8]

-

Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides.[15]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.[5]

-

National Institute of Standards and Technology. (n.d.). Phenacetin. NIST Chemistry WebBook.[16]

-

PubChem. (n.d.). Phenacetin. National Center for Biotechnology Information.[1]

-

PubChem. (n.d.). N-(4-Propoxyphenyl)acetamide. National Center for Biotechnology Information.[2]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST Chemistry WebBook.[3]

Sources

- 1. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Propoxyphenyl)acetamide | C11H15NO2 | CID 88510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]

- 4. IR Spectrum: Amides [quimicaorganica.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. spcmc.ac.in [spcmc.ac.in]